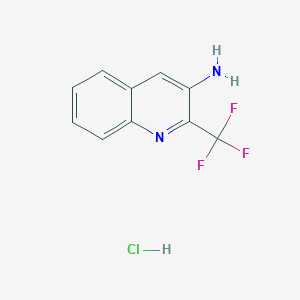

2-(Trifluoromethyl)quinolin-3-amine;hydrochloride

Description

Historical Development of Trifluoromethylated Quinoline Derivatives

The synthesis of trifluoromethylated quinolines traces its origins to early 20th-century advances in heterocyclic chemistry. The Friedländer quinoline synthesis, first reported in 1882, provided a foundational method for constructing quinoline cores through acid-catalyzed condensation of 2-aminobenzaldehydes with ketones. However, the integration of trifluoromethyl groups into this scaffold required parallel innovations in fluoroorganic chemistry.

A pivotal breakthrough came in 1968 with the McLoughlin-Thrower reaction, which enabled copper-mediated coupling of iodofluoroalkanes with aromatic substrates. This methodology laid the groundwork for introducing -CF~3~ groups into heterocycles. By the 1980s, the development of nucleophilic trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF~3~) by Ingo Ruppert expanded synthetic possibilities. These advances coalesced in the 2000s with the rational design of 2-(trifluoromethyl)quinolin-3-amine derivatives, exemplified by studies demonstrating their efficacy as angiogenesis inhibitors and apoptosis inducers.

Significance in Drug Discovery Research

2-(Trifluoromethyl)quinolin-3-amine hydrochloride has emerged as a critical intermediate in pharmaceutical development due to its dual functionality:

- The quinoline core facilitates π-π stacking interactions with aromatic residues in enzyme active sites, as observed in kinase inhibitors targeting EGFR and VEGFR.

- The -CF~3~ group enhances lipophilicity (logP = 2.1) while maintaining moderate aqueous solubility (0.8 mg/mL), optimizing blood-brain barrier permeability for CNS-targeted therapies.

Recent applications include:

- Anticancer Agents : Derivatives inhibit tubulin polymerization (IC~50~ = 0.4 μM) by binding at the colchicine site, disrupting microtubule dynamics.

- Antimicrobials : Structural analogs show potent activity against Mycobacterium tuberculosis (MIC = 1.6 μg/mL) through enoyl-acyl carrier protein reductase inhibition.

- Fluorescent Probes : The compound's intrinsic fluorescence (λ~em~ = 450 nm) enables real-time tracking of drug distribution in cellular models.

Overview of Quinoline-Based Pharmacophores

Quinoline derivatives exhibit broad therapeutic utility through three key pharmacophoric elements:

The 2-(trifluoromethyl)quinolin-3-amine scaffold builds upon historic quinoline drugs:

Role of Trifluoromethyl Substitution in Enhancing Drug Properties

The -CF~3~ group exerts multifaceted effects on molecular properties:

Electronic Effects :

- Induces strong electron-withdrawing character (σ~m~ = 0.43), polarizing adjacent bonds to facilitate nucleophilic attack at C3.

- Stabilizes transition states in enzyme-inhibitor complexes through dipole interactions.

Steric Effects :

- Occupies 38% larger volume than methyl groups, filling hydrophobic enzyme pockets.

- Reduces off-target binding by preventing rotational freedom of the quinoline core.

Pharmacokinetic Enhancements :

Properties

IUPAC Name |

2-(trifluoromethyl)quinolin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2.ClH/c11-10(12,13)9-7(14)5-6-3-1-2-4-8(6)15-9;/h1-5H,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRIZGADXHZVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using reagents such as Me3SiCF3 and Cu(OTf)2 . Another approach involves the trifluoromethylation of quinolin-3-boronic acid with CF3I .

Industrial Production Methods

Industrial production of 2-(Trifluoromethyl)quinolin-3-amine;hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as cyclization, nucleophilic substitution, and cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)quinolin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring or the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

Antitumor Activity

Recent research has identified derivatives of 2-(trifluoromethyl)quinolin-4-amine as potent antitumor agents. These compounds exhibit significant cytotoxic effects against various cancer cell lines, including prostate (PC3), leukemia (K562), and cervical (HeLa) cancers.

Case Study: Microtubule Polymerization Inhibition

A study focused on the synthesis of 2-(trifluoromethyl)quinolin-4-amine derivatives demonstrated their effectiveness as microtubule-targeted agents (MTAs). The most promising derivatives showed half-maximal inhibitory concentration (IC50) values significantly lower than those of established chemotherapeutics like combretastatin A-4:

| Compound | IC50 (PC3) | IC50 (K562) | IC50 (HeLa) |

|---|---|---|---|

| 5e | 0.49 µM | 0.08 µM | 0.01 µM |

| 5f | TBD | TBD | TBD |

| 5o | TBD | TBD | TBD |

These findings suggest that these derivatives may act as new classes of tubulin inhibitors, akin to colchicine, providing a novel approach to cancer treatment .

Antiviral Applications

In addition to their antitumor properties, compounds related to quinoline structures have been explored for antiviral applications. A recent patent highlights the potential repurposing of existing drugs, including quinoline derivatives, for treating viral infections such as SARS-CoV-2. This suggests that 2-(trifluoromethyl)quinolin-3-amine;hydrochloride could be investigated further for its antiviral efficacy .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)quinolin-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Inferred Pathway for Target Compound :

Introduction of -CF₃ via halogen exchange or direct trifluoromethylation.

Amine installation via Buchwald-Hartwig coupling or reduction of nitro groups.

Salt formation with HCl.

Physicochemical Properties

A comparative analysis of physicochemical properties is summarized below:

Key Observations :

- The trifluoromethyl group increases molecular weight and lipophilicity compared to non-fluorinated analogs (e.g., 3-ethyl-8-methylquinolin-2-amine hydrochloride) .

Pharmacological Activity

While direct activity data for 2-(Trifluoromethyl)quinolin-3-amine hydrochloride are unavailable, structurally related compounds highlight trends:

- Kinase Inhibition: 6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine hydrochloride (GW 284543) is a kinase inhibitor, suggesting quinoline amines with electron-withdrawing groups may target enzyme active sites .

- Receptor Modulation: Cyclopropane-containing analogs () target specific receptor pathways, implying that the rigidity of the quinoline ring in the target compound may enhance binding selectivity .

Comparison Insights :

- The quinoline core in the target compound provides π-π stacking capability, advantageous for protein binding compared to non-aromatic analogs (e.g., cyclopropane derivatives) .

- Trifluoromethyl groups enhance metabolic stability over non-fluorinated amines (e.g., 3-ethyl-8-methylquinolin-2-amine) .

Biological Activity

2-(Trifluoromethyl)quinolin-3-amine;hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This quinoline derivative, characterized by the trifluoromethyl group, exhibits unique properties that enhance its interaction with biological targets. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug development.

The compound is synthesized through various methods, including copper-catalyzed trifluoromethylation of quinolin-3-boronic acid. Its structure allows it to participate in a range of chemical reactions, including oxidation and substitution, which are crucial for tailoring its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, leading to modulation of enzyme activity and disruption of cellular processes. This compound has shown potential as an inhibitor of various biological targets, which could be leveraged for therapeutic purposes .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives containing the trifluoromethyl group exhibited significant antibacterial activity against multidrug-resistant strains such as MRSA and VRE. The minimum inhibitory concentration (MIC) values demonstrate that modifications to the quinoline structure can enhance efficacy:

| Compound | MIC against MRSA (μg/mL) | MIC against VRE (μg/mL) |

|---|---|---|

| 2 | 3.0 | 3.0 |

| 4 | 0.75 | 0.75 |

| 5 | 1.5 | 1.5 |

These results indicate that strategic substitutions can lead to more potent antibacterial agents .

Antitumor Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. A series of derivatives were evaluated for their cytotoxicity against cancer cell lines such as PC3, K562, and HeLa. Notably, compound 5e demonstrated remarkable anti-proliferative activity with IC50 values significantly lower than established chemotherapeutics like combretastatin A-4:

| Compound | IC50 against HeLa (µM) | IC50 against PC3 (µM) | IC50 against K562 (µM) |

|---|---|---|---|

| 5e | 0.01 | 0.49 | 0.08 |

Mechanistic studies revealed that this compound acts as a microtubule inhibitor, disrupting tubulin polymerization and inducing apoptosis in a dose-dependent manner .

Case Studies

- Antibacterial Efficacy : A study compared various quinoline derivatives' activities against resistant bacterial strains, showing that the introduction of a trifluoromethyl group significantly improved antibacterial potency.

- Anticancer Properties : Research focused on novel derivatives showed that specific modifications led to enhanced cytotoxicity in cancer cell lines, suggesting a promising direction for developing new anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Trifluoromethyl)quinolin-3-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a trifluoromethyl-substituted quinoline precursor with an amine source (e.g., ammonia or protected amines) in the presence of hydrochloric acid. Key steps include refluxing in polar aprotic solvents (e.g., DMF or ethanol) and controlling stoichiometry to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization improves purity . Optimization involves adjusting temperature (80–120°C), reaction time (12–24 hours), and acid concentration (1–3 M HCl) to enhance yield (typically 60–85%) .

Q. Which analytical techniques are most reliable for characterizing 2-(Trifluoromethyl)quinolin-3-amine hydrochloride, and how are data interpreted?

- Methodological Answer :

- LC-MS/HPLC : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to confirm molecular ion peaks (e.g., m/z 267.1 [M+H]⁺) and retention times (e.g., 1.3–1.5 minutes under SMD-TFA05 conditions) .

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.5–8.7 ppm (quinoline H-4), δ 6.8–7.2 ppm (aromatic protons), and δ 3.1–3.5 ppm (amine protons). ¹⁹F NMR confirms the trifluoromethyl group (δ -62 to -65 ppm) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, particularly for resolving positional isomers .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : The -CF₃ group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution. In SAR, this group increases lipophilicity (logP ~2.5) and metabolic stability, as shown in enzyme inhibition assays (e.g., IC₅₀ values against kinases or receptors). Comparative studies with non-fluorinated analogs reveal 3–5× higher potency in cellular assays (e.g., anti-inflammatory or antimicrobial activity) due to improved target binding . Computational modeling (e.g., DFT or molecular docking) quantifies electronic effects and steric interactions with active sites .

Q. What strategies mitigate contradictions in biological activity data across different studies (e.g., varying IC₅₀ values)?

- Methodological Answer : Discrepancies often arise from:

- Purity Differences : Validate compound purity (>95% via HPLC) and storage conditions (-20°C, anhydrous). Degradation products (e.g., hydrolyzed amines) can skew results .

- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration, incubation time). For example, IC₅₀ values in HEK293 cells vary by ±15% under 10% vs. 5% FBS .

- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid precipitation in aqueous buffers. Confirm solubility via dynamic light scattering .

Q. How can mechanistic studies elucidate the compound’s role in catalytic or enzymatic processes?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λ = 270–300 nm for quinoline absorbance) under varying substrate concentrations. Calculate kcat/Km to determine catalytic efficiency .

- Isotopic Labeling : Use ¹⁵N- or ¹³C-labeled analogs to track amine group participation in bond formation/cleavage via MS/MS .

- Inhibitor Profiling : Employ competitive binding assays (e.g., SPR or ITC) to measure affinity for target enzymes (e.g., kinases or cytochrome P450 isoforms) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?

- Methodological Answer : Racemization during scale-up is mitigated by:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric synthesis to achieve >90% enantiomeric excess (ee) .

- Process Control : Monitor pH (5–6) and temperature (<50°C) during acidification to prevent epimerization .

- Crystallization : Chiral resolving agents (e.g., tartaric acid derivatives) separate enantiomers, confirmed by polarimetry or chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.